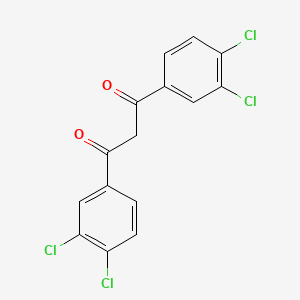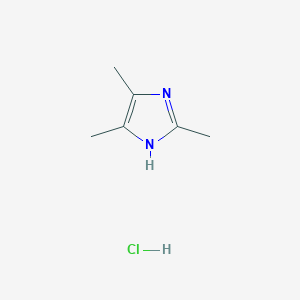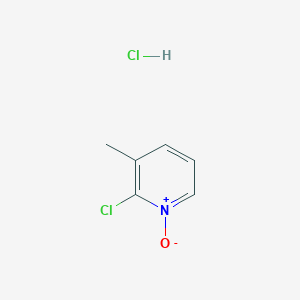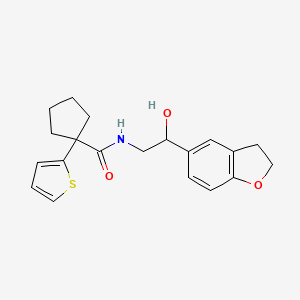
5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C19H13Cl2F3N4O3 and its molecular weight is 473.23. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds similar to 5-((4-Chlorophenyl)methylene)-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione have been studied for their potential antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have shown higher anticancer activity compared to doxorubicin, a reference drug, in some cases, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescent Molecule Applications
Some trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine compounds have been discovered to exhibit fluorescence, making them potentially useful as fluorophores due to their strong binding sites and intense fluorescence intensity (Wu et al., 2006).
Molecular Characterization
The molecular structure and characteristics of similar compounds have been studied, providing insights into their electronic spectra and molecular electrostatic potential, which are crucial for understanding their chemical behavior and potential applications (Barakat et al., 2015).
Potential in Herbicide Development
Some compounds in this category have shown potential as herbicides, particularly against monocotyledonous Echinochloa crus-galli L. Beauv, highlighting their potential utility in agricultural applications (Liu, 2013).
Anticonvulsant Properties
Research on anticonvulsant enaminones related to this chemical structure has provided insights into their potential therapeutic applications, particularly in the treatment of epilepsy and related conditions (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Novel Compounds
The complex synthesis processes involved in creating these compounds have been extensively studied, leading to the development of novel compounds with potential applications in various fields of chemistry and medicine (Harb, Abbas, & Mostafa, 2005).
properties
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O3/c20-12-3-1-10(2-4-12)7-13-16(29)27-18(31)28(17(13)30)6-5-25-15-14(21)8-11(9-26-15)19(22,23)24/h1-4,7-9H,5-6H2,(H,25,26)(H,27,29,31)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKCTXNWSPIST-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2436045.png)





![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride](/img/structure/B2436054.png)
![2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2436055.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2436060.png)

![5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2436062.png)
![5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2436065.png)